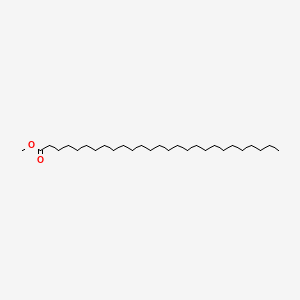

Methyl heptacosanoate

Descripción general

Descripción

Methyl heptacosanoate is a long-chain fatty acid ester, specifically the methyl ester of heptacosanoic acid It is a naturally occurring compound found in various plants, insects, and microorganisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl heptacosanoate can be synthesized through the esterification of heptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield heptacosanoic acid and methanol.

Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming heptacosanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Heptacosanoic acid and methanol.

Oxidation: Various oxidation products depending on the specific conditions.

Reduction: Heptacosanol.

Aplicaciones Científicas De Investigación

Methyl heptacosanoate is a saturated fatty acid methyl ester with the molecular formula C28H56O2 . It is also known as heptacosanoic acid methyl ester . this compound is used in proteomics and metabolomics research .

Chemical identifiers:

- CAS Number: 55682-91-2

- CAS Index Name: Heptacosanoic acid, methyl ester

- Molecular weight: 424.74

- Lipid number: C27:0 ME

- Smiles: O=C(OC)CCCCCCCCCCCCCCCCCCCCCCCCCC

- Isomeric Smiles: C(CCCCCCCCCCCCCCCCCCC)CCCCCCC(OC)=O

- InChI: InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3

- InChIKey: InChIKey=SCVPLVIKFSVDDH-UHFFFAOYSA-N

Product Information:

Applications:

this compound is a long-chain fatty acid used for proteomics and metabolomics research .

Other related compounds:

- Methyl acetate Methyl acetate is used as a solvent in glues, paints, and nail polish removers and also in adhesives, sealants, and coatings . It is also used as a solvent in chemical reactions and for extraction purposes and is involved in the production of acetic anhydride by carbonylation reaction .

- Methyl heptadecanoate Methyl heptadecanoate is used as a substrate for lipoxygenase assay and as an internal standard for the quantification of squalene and fatty acids . It is also used as a reference standard for the precise separation of methyl esters of different fatty acids .

Mecanismo De Acción

The mechanism of action of methyl heptacosanoate involves its interaction with lipid metabolic pathways. As a long-chain fatty acid ester, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its potential antitumor activity may involve the inhibition of enzymes involved in cancer cell metabolism, leading to apoptosis (programmed cell death).

Comparación Con Compuestos Similares

Methyl heptacosanoate can be compared with other long-chain fatty acid esters, such as:

Methyl palmitate: A methyl ester of palmitic acid, commonly found in plant and animal fats.

Methyl stearate: A methyl ester of stearic acid, used in various industrial applications.

Methyl arachidate: A methyl ester of arachidic acid, used in the production of detergents and lubricants.

Uniqueness: this compound is unique due to its longer carbon chain (27 carbons) compared to other common fatty acid esters. This longer chain length imparts distinct physical and chemical properties, making it valuable for specific research applications.

Actividad Biológica

Methyl heptacosanoate, also known as heptacosanoic acid methyl ester, is a saturated fatty acid methyl ester with the molecular formula and a molecular weight of 424.74 g/mol. It is categorized under fatty acid methyl esters (FAMEs) and is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula :

- Molecular Weight : 424.74 g/mol

- CAS Number : 55682-91-2

- Physical State : Solid at room temperature

- Purity : >99% .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study analyzing various fatty acid methyl esters, it was found that this compound demonstrated inhibitory effects against several bacterial strains, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties. The compound's structure allows it to modulate inflammatory responses, which can be beneficial in treating conditions characterized by chronic inflammation. This effect is particularly relevant in the context of fatty acids that influence cytokine production and immune responses .

Cardioprotective Effects

Fatty acids, including this compound, have been studied for their cardioprotective effects. They may assist in reducing the risk of cardiovascular diseases by improving lipid profiles and exerting antioxidant effects that inhibit the oxidation of low-density lipoproteins (LDL) .

The biological activity of this compound is attributed to its interaction with cell membranes and its ability to influence cellular signaling pathways. For instance, it may affect the fluidity of cell membranes, thereby modulating the activity of membrane-bound enzymes and receptors involved in inflammatory processes .

Case Study: Antimicrobial Activity

In a comparative study of various FAMEs, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent. This study highlighted the importance of fatty acid chain length and saturation in determining antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Clinical Implications

The implications of these findings suggest that this compound could be incorporated into formulations aimed at treating infections or inflammatory conditions. Further clinical trials are necessary to establish dosing regimens and safety profiles for human use.

Propiedades

IUPAC Name |

methyl heptacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-91-2 | |

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.